molecular formula C₈H₇NO₂ B154515 Isonitrosoacetophenone CAS No. 532-54-7

Isonitrosoacetophenone

Cat. No. B154515
CAS RN: 532-54-7
M. Wt: 149.15 g/mol
InChI Key: MLNKXLRYCLKJSS-UHFFFAOYSA-N
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Description

Isonitrosoacetophenone (INAP) is a chemical compound that has garnered attention due to its various biological activities and its role as a ligand in coordination chemistry. It is known to exhibit antifungal and antioxidant activities, which are attributed to its ability to scavenge reactive oxygen radicals . INAP is also recognized as an inducer of plant defense mechanisms, with the oxime functional group playing a pivotal role in its biological activity .

Synthesis Analysis

The synthesis of INAP and its derivatives has been reported in several studies. One such derivative, 4-(3-methyl-2-butenoxy)isonitrosoacetophenone, was synthesized to investigate its role as a stress metabolite induced by gamma-irradiation in Citrus . Another study reported the synthesis of two new derivatives, 4-chlorobenzal-azino-isonitrosoacetophenone and 4-methylbenzal-azino-isonitrosoacetophenone, along with their metal complexes . The synthesis of INAP derivatives is typically initiated from acetophenone as a starting material, demonstrating the versatility of this compound in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of INAP complexes has been elucidated using various analytical techniques. A complex formed from INAP and potassium o-nitrophenolate was found to have a monoclinic crystal structure with the potassium ion coordinated by oxygen atoms and the oxime-nitrogen atom, forming chelate rings . This study highlights the ability of INAP to act as a chelating ligand, forming stable complexes with metal ions.

Chemical Reactions Analysis

INAP forms complexes with various metal ions, including Ni(II), Co(II), Cu(II), Pd(II), Pt(II), and Zr(IV). The nature of these complexes has been studied, revealing that INAP can form paramagnetic octahedral complexes, as well as diamagnetic square planar complexes, depending on the metal ion and the reaction conditions . The reactivity of INAP with metal ions underscores its potential in the field of coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of INAP and its complexes have been characterized using techniques such as FT-IR, NMR spectroscopy, atomic absorption spectroscopy, and magnetic susceptibility measurements . These studies provide insights into the electronic structure and bonding characteristics of INAP complexes. Additionally, the biological properties of these complexes have been explored, with a focus on their potential applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Metal Complex Formation

  • Schiff Bases Synthesis : Isonitrosoacetophenone, created through nitrosation of acetophenone, has been used to synthesize Schiff bases by condensing with diamines. These Schiff bases form complexes with various metals like Ni(II), Cu(II), and Co(II) (Ucan et al., 1998).
  • Amido Alcohol Formation : A novel reaction between isonitrosoacetophenone and 1-phenylethanol amine led to the formation of a new oximino alcohol ligand and amido alcohol, which were further complexed with metals like CuII, NiII, ZnII, and CoII (Kaya et al., 2011).

Stress Metabolite and Antioxidant Activity

  • Stress Metabolite in Citrus : Isonitrosoacetophenone derivatives have been found to occur as stress metabolites in response to gamma-irradiation in Citrus, displaying antifungal and antioxidant activities (Dubery et al., 1999).

Ligand Synthesis and Complexes

  • vic-Dioxime and Mononuclear Complexes : Acetophenone was transformed into ω-isonitrosoacetophenone and further reacted to prepare aminophenylglyoxime ligands. These ligands were used to synthesize Ni(II), Co(II), and Cu(II) complexes (Uysal et al., 2007).

Metabolomic Studies

  • Metabolite Distribution in Plants : Isonitrosoacetophenone induced significant metabolic perturbations in Nicotiana tabacum and Sorghum bicolor cells. This was revealed through comprehensive chemometric analyses (Madala et al., 2014).

Optical Properties

  • UV-Vis Spectroscopy Study : The optical properties of isonitrosoacetophenone, such as absorption and refractive index, were investigated using UV-Vis spectroscopy. The study revealed that its optical properties are influenced by concentration (Ahmed et al., 2019).

Chemical Reactivity and Biological Studies

  • Complexation with Alkali Metals : Isonitrosoacetophenone was synthesized and its complexes with alkali metals were studied, focusing on their biological properties (Bagade et al., 2014).

Safety And Hazards

When handling INAP, it is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented .

Future Directions

INAP has been investigated as a chemical inducer of plant defense responses . Both transcriptomic and metabolomic studies of various INAP-treated plant systems have provided substantial insight into this compound’s defense-inducing and priming capabilities . Future investigations could focus on its possible use in novel/alternative crop protection strategies .

properties

IUPAC Name

(2E)-2-hydroxyimino-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(6-9-11)7-4-2-1-3-5-7/h1-6,11H/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNKXLRYCLKJSS-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060198
Record name Isonitrosoacetophenone
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Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isonitrosoacetophenone

CAS RN

532-54-7, 83922-86-5
Record name Isonitrosoacetophenone
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Record name mu-(Hydroxyimino)acetophenone
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Record name Isonitrosoacetophenone
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Record name Benzeneacetaldehyde, .alpha.-oxo-, aldoxime
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Record name Isonitrosoacetophenone
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Record name 2-hydroxyiminoacetophenone
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Record name ISONITROSOACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
676
Citations
SFA Ahmed, KM Haroun, AMA Bakheet… - Journal of Photonic …, 2019 - article.jopmt.org
… pure Isonitrosoacetophenone were measured using the UV spectrometer, then the Isonitrosoacetophenone … Accordingly, the above different concentrations of …
Number of citations: 1 article.jopmt.org
A Zülfikaroğlu, H Batı, N Dege - Journal of Molecular Structure, 2018 - Elsevier
A new hydrazone oxime compound, isonitrosoacetophenone nicotinoyl hydrazone (inapNH 2 ), was synthesized and characterized by spectroscopic techniques (FT-IR, 1 H-NMR and …
Number of citations: 43 www.sciencedirect.com
N Koçak, M Sahin, HI Ucan - Russian Journal of Inorganic Chemistry, 2012 - Springer
In the present study, two new ligands, 4-chlorobenzal-azino-isonitrosoacetophenone (L 1 ), 4-methylbenzal-azino-isonitrosoacetophenone (L 2 ) and their metal complexes were …
Number of citations: 6 link.springer.com
NT Rahmouni, N el Houda Bensiradj, SA Megatli… - … Acta Part A: Molecular …, 2019 - Elsevier
New mixed Fe(III) and Zn(II) complexes with isonitrosoacetophenone (HINAP) and l-amino acids (such as l-histidine, l-phenylalanine and l-proline) have been synthesized and …
Number of citations: 53 www.sciencedirect.com
R Gup, E Giziroğlu - Spectrochimica Acta Part A: Molecular and …, 2006 - Elsevier
Three types of copper complexes as well as an oximate-bridged nickel complex with isonitrosoacetophenone 2-aminobenzoylhydrazone (H 2 L) have been prepared in ethanolic …
Number of citations: 76 www.sciencedirect.com
NE Madala, LA Piater, PA Steenkamp… - …, 2014 - springerplus.springeropen.com
Isonitrosoacetophenone (INAP, 2-keto-2-phenyl-acetaldoxime) is a novel inducer of plant defense. Oxime functional groups are rare in natural products, but can serve as substrates …
Number of citations: 54 springerplus.springeropen.com
N Tidjani-Rahmouni, N el Houda Bensiradj… - Journal of Molecular …, 2014 - Elsevier
Three mixed complexes having formula [Cu(INAP)L(H 2 O) 2 ] where INAP = deprotonated isonitrosoacetophenone and L = deprotonated amino acid such as histidine, phenylalanine …
Number of citations: 47 www.sciencedirect.com
R Gup, O Erer, N Dilek - Journal of Molecular Structure, 2017 - Elsevier
An efficient route, not including any metal salt as a catalyst, for the synthesis of a new 2-substituted 1,2,3- triazole-1-oxide is reported in this paper. The title compound has been …
Number of citations: 21 www.sciencedirect.com
R Gup, O Erer, N Dilek - Bioorganic Chemistry, 2017 - Elsevier
An efficient and simple one-pot synthesis of a new 1,2,3-triazole-1-oxide via reaction between isonitrosoacetophenone hydrazone and dipyridyl ketone in the EtOH/AcOH at room …
Number of citations: 18 www.sciencedirect.com
IA Dubery, AE Louw, FR van Heerden - Phytochemistry, 1999 - Elsevier
The time- and dose-dependent occurrence of 4-(3-methyl-2- butenoxy)isonitrosoacetophenone, a γ-irradiation-induced stress metabolite was investigated. The chemical synthesis of …
Number of citations: 34 www.sciencedirect.com

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